1-(4,4-difluoropiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one
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Overview
Description
1-(4,4-Difluoropiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one is a synthetic organic compound that features a piperidine ring substituted with two fluorine atoms and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-difluoropiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Coupling with Indole Moiety: The indole moiety can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4,4-Difluoropiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(4,4-Difluoropiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting neurological disorders.
Biological Studies: Investigation of its effects on cellular pathways and receptor binding.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4,4-difluoropiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
- 1-(4-Fluoropiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one
- 1-(4,4-Dichloropiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one
Uniqueness: 1-(4,4-Difluoropiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one is unique due to the presence of two fluorine atoms on the piperidine ring, which can significantly influence its chemical properties and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-(4,4-difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O/c1-19-11-12(13-4-2-3-5-14(13)19)10-15(21)20-8-6-16(17,18)7-9-20/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWAPHYEPKKDCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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